

In-depth Technical Guide: Discovery and Synthesis of a Novel Compound

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Compound of Interest

Compound Name: YF-452

Cat. No.: B611878

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Disclaimer: The compound "YF-452" does not correspond to a known molecule in publicly available scientific literature. Therefore, this guide uses Imatinib (Gleevec), a well-characterized and impactful therapeutic agent, as a representative example to illustrate the requested format and content. The principles and experimental approaches described are broadly applicable to the discovery and development of novel small molecule drugs.

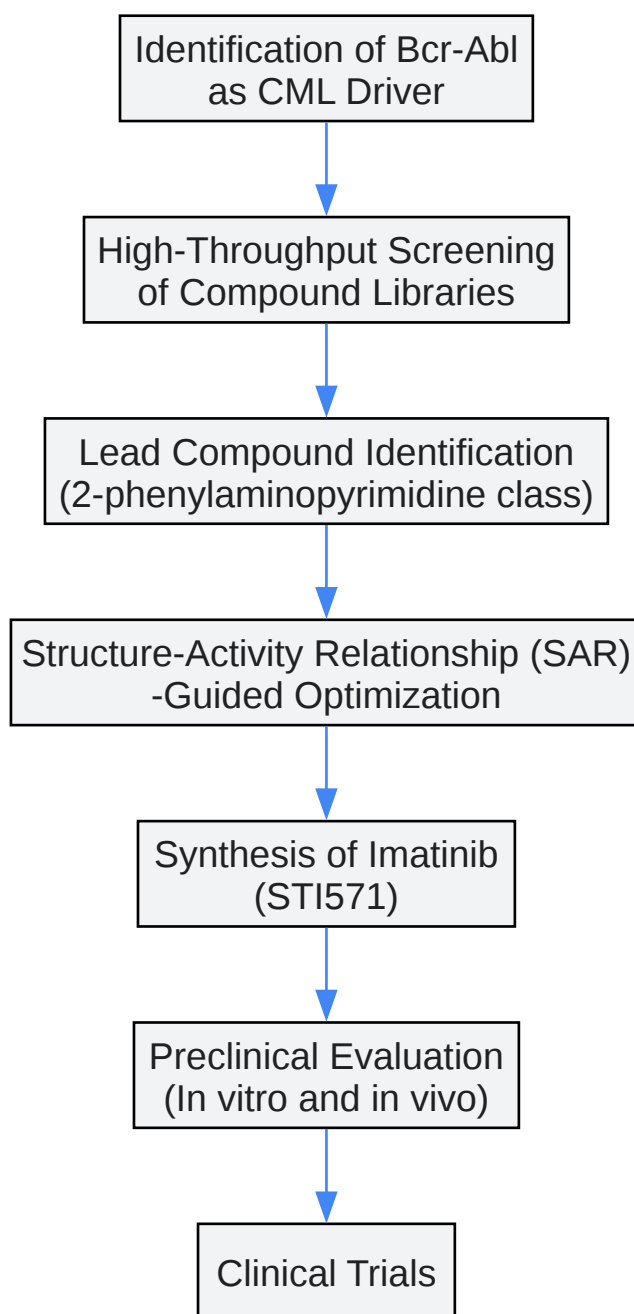
Introduction

The development of targeted therapies has revolutionized the treatment of many diseases, particularly cancer. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Imatinib, a pioneering tyrosine kinase inhibitor. Imatinib was specifically designed to inhibit the Bcr-Abl tyrosine kinase, the causative agent in Chronic Myeloid Leukemia (CML), and also shows efficacy against other tyrosine kinase-driven malignancies.

Discovery of Imatinib

The discovery of Imatinib is a landmark example of rational drug design. The process began with the identification of the Bcr-Abl fusion protein as the key driver of CML. This led to a high-throughput screening campaign to identify compounds that could inhibit the kinase activity of the Abl protein.

Logical Workflow of Imatinib Discovery



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Caption: Workflow of Imatinib's rational drug discovery process.

A 2-phenylaminopyrimidine derivative was identified as a promising lead compound. Subsequent medicinal chemistry efforts focused on optimizing its potency and selectivity, ultimately leading to the synthesis of Imatinib (formerly known as STI571).

Synthesis of Imatinib

The chemical synthesis of Imatinib involves a multi-step process. A common synthetic route is outlined below.

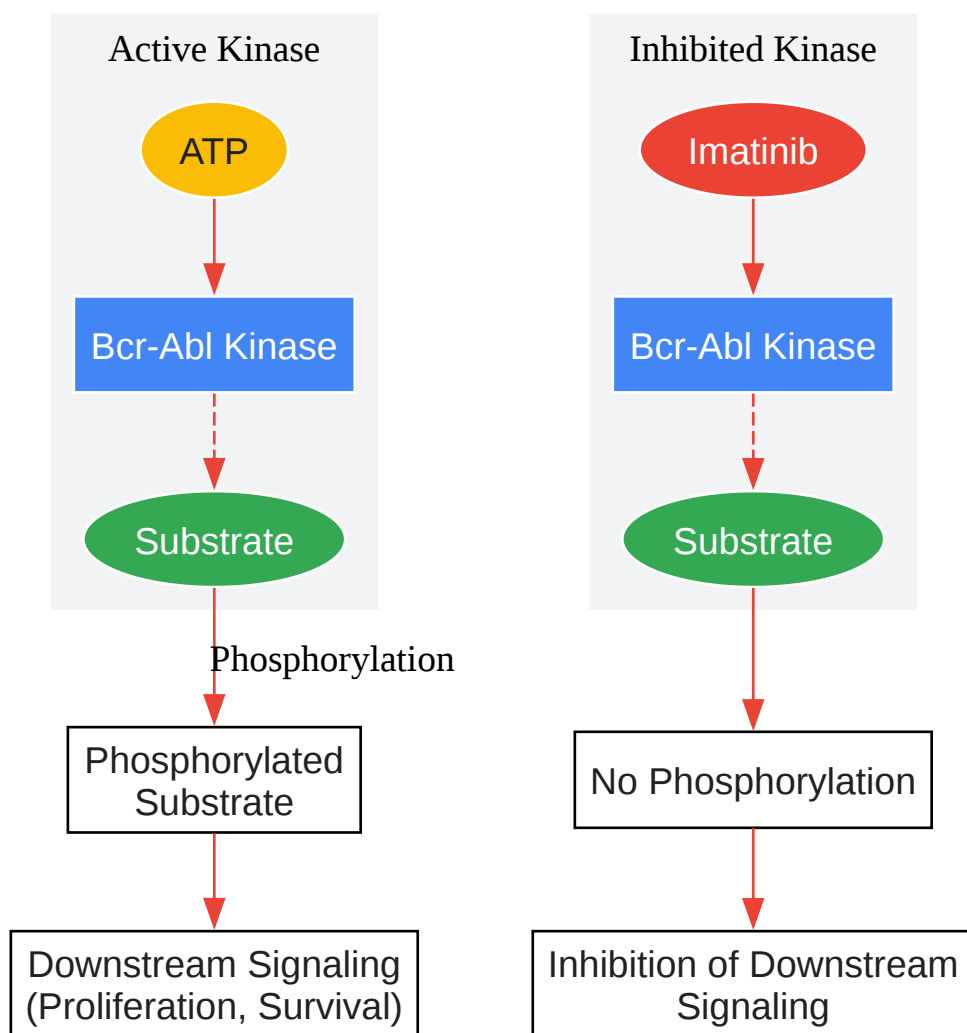
Experimental Protocol: Synthesis of Imatinib

- Step 1: Synthesis of the pyrimidine core. This is typically achieved through the condensation of a guanidine derivative with a β -ketoester.
- Step 2: N-arylation. The pyrimidine core is then coupled with 3-acetyl-N-methyl-4-bromobenzamide using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).
- Step 3: Reductive amination. The ketone is converted to an amine via reductive amination with N-methylpiperazine.
- Step 4: Salt formation. The final compound is typically converted to a mesylate salt to improve its solubility and bioavailability.

Mechanism of Action and Signaling Pathway

Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl tyrosine kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting the proliferative and anti-apoptotic signaling pathways that drive CML.

Bcr-Abl Signaling Pathway and Imatinib Inhibition



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Caption: Imatinib competitively binds to the ATP site of Bcr-Abl.

Biological Activity and Quantitative Data

The biological activity of Imatinib has been extensively characterized in both in vitro and in vivo models.

Table 1: In Vitro Activity of Imatinib

Cell Line	Target Kinase	IC50 (nM)
K562	Bcr-Abl	250-500
Ba/F3 (p210)	Bcr-Abl	25
GIST-T1	c-KIT	100
MV-4-11	FLT3	250

Table 2: Pharmacokinetic Properties of Imatinib

Parameter	Value
Bioavailability	>90%
Protein Binding	~95%
Half-life	~18 hours
Metabolism	Hepatic (CYP3A4)

Experimental Protocol: Kinase Inhibition Assay (IC50 Determination)

- **Enzyme and Substrate Preparation:** Recombinant Bcr-Abl kinase and a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) are prepared in an appropriate assay buffer.
- **Compound Dilution:** Imatinib is serially diluted to create a range of concentrations.
- **Assay Reaction:** The kinase, substrate, ATP, and varying concentrations of Imatinib are incubated together in a microplate.
- **Detection:** The level of substrate phosphorylation is quantified. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a fluorescence-based assay.
- **Data Analysis:** The percentage of inhibition at each Imatinib concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Conclusion

The development of Imatinib represents a paradigm shift in cancer therapy, demonstrating the power of targeted drug discovery. Its success has paved the way for the development of numerous other kinase inhibitors for a variety of diseases. The experimental protocols and data presented in this guide provide a framework for the evaluation of novel therapeutic compounds.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com